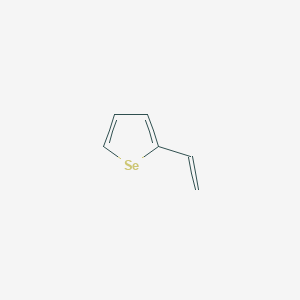

2-Ethenylselenophene

Description

Properties

CAS No. |

58963-90-9 |

|---|---|

Molecular Formula |

C6H6Se |

Molecular Weight |

157.08 g/mol |

IUPAC Name |

2-ethenylselenophene |

InChI |

InChI=1S/C6H6Se/c1-2-6-4-3-5-7-6/h2-5H,1H2 |

InChI Key |

RAZHUVXWMPNTHT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C[Se]1 |

Origin of Product |

United States |

Synthesis Methodologies for 2 Ethenylselenophene and Its Derivatives

General Approaches to Vinyl Selenide (B1212193) Synthesis

Vinyl selenides are key intermediates in organic synthesis and their preparation has been achieved through several primary routes. mdpi.comresearchgate.net These methods often involve the addition of selenium-based reagents to alkynes or the manipulation of existing alkenyl systems. mdpi.comlookchem.com

Key synthetic strategies include:

Electrophilic Addition to Alkynes : Selenium dihalides, generated in situ from elemental selenium, can add to acetylene (B1199291) to produce bis(E-2-halovinyl) selenides. mdpi.com This highlights the electrophilic nature of selenium halides in forming vinyl selenide structures.

Nucleophilic Addition to Alkynes : The addition of selenolate or selenide anions to acetylenes is a fundamental method for preparing vinyl selenides. mdpi.com

Hydro-selenation of Alkynes : This method involves the addition of a selenium-hydrogen bond across a carbon-carbon triple bond. For instance, rhodium-catalyzed hydroselenation of α,β-acetylenic esters and ynones typically yields β-(E)-vinyl selenides. rsc.org

Wittig-type Reactions : The Horner-Wadsworth-Emmons reaction of α-(phenylseleno)cyanomethylphosphonate with aldehydes provides a route to α-phenylselenoacrylonitriles. researchgate.net

Three-Component Reactions : A copper-catalyzed three-component reaction of arylboronic acids, selenium powder, and diarylethylenes has been developed, proceeding through the addition of an in-situ generated selenium-centered radical to the carbon-carbon double bond. researchgate.net

Table 1: Selected General Methods for Vinyl Selenide Synthesis

| Method | Reactants | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Addition | Acetylene, Se, SO₂Cl₂/Br₂ | In situ generated SeCl₂/SeBr₂ | Bis(E-2-halovinyl) selenide | mdpi.com |

| Nucleophilic Addition | Terminal Alkynes, Diorganyl Diselenides | Base | (Z)-1,2-Bis(organylselanyl)ethenes | mdpi.com |

| Rh-catalyzed Hydroselenation | α,β-Acetylenic Esters, PhSeH | Rhodium catalyst | β-(E)-Vinyl selenides | rsc.org |

| Horner Reaction | Cyanomethylphosphonate, Phenylselenenyl chloride, Aldehydes | Base | α-Phenylselenoacrylonitriles | researchgate.net |

| Cu-catalyzed Three-Component Reaction | Arylboronic acid, Se powder, Diarylethylene | CuBr₂ | Diaryl vinyl selenide | researchgate.net |

Strategies for Selenophene (B38918) Ring Formation in Ethenylselenophene Precursors

The construction of the selenophene ring is a critical step in synthesizing 2-ethenylselenophene. These strategies often involve building the heterocyclic core from acyclic precursors that may already contain the ethenyl (vinyl) moiety or its precursor.

Cyclization reactions are a cornerstone for building the selenophene scaffold. chim.it These can be intramolecular, where a single molecule contains all the necessary atoms, or intermolecular, involving multiple components. chim.it

Intramolecular Cyclization of Selenoenynes : (Z)-Selenoenynes can undergo electrophilic cyclization to form 3-substituted selenophenes. nih.gov This reaction can be promoted by various electrophiles like iodine (I₂), iodine monochloride (ICl), or electrophilic selenium species generated in situ. nih.gov For example, the iodine-promoted cyclization of selenoenynes in the presence of a nucleophile can yield 3-iodo-selenophenes. mdpi.com

Tandem Cyclization of Dienyl Bromides : A notable method for synthesizing 2-vinylselenophene involves the reaction of 1,3,5-trienyl bromide with potassium selenocyanate (B1200272) (KSeCN). vulcanchem.com This reaction, catalyzed by iodine, proceeds through a tandem process of selenophene construction and selective C3-selenation, yielding 2-vinylselenophene. mdpi.comvulcanchem.com

Cascade Cyclization of Diynes : Diynes can undergo double intramolecular cyclization reactions with electrophilic selenium species to form fused selenophene systems. chim.it For instance, the reaction of diynes with dialkyl diselenides and an oxidizing agent like Oxone® leads to 5H-selenopheno[3,2-c]isochromen-5-ones. chim.it Iron(III) chloride can also promote cascade cyclization reactions with dialkyl diselenides. rsc.org

Thermal methods, while often requiring harsh conditions, provide direct pathways to selenophene derivatives. chim.it A classic approach involves the reaction of hydrocarbons with elemental selenium at high temperatures. Another significant thermal route is the Fiesselmann-type synthesis, which traditionally involves the reaction of β-chloroaldehydes with sodium selenide (Na₂Se), followed by reaction with an appropriate reagent like ethyl bromoacetate (B1195939) to build the substituted selenophene. vulcanchem.com This procedure can be adapted for the synthesis of vinyl-substituted selenophenes. vulcanchem.com

Catalytic Synthesis Pathways for Ethenylselenophene

Catalysis offers milder and more efficient routes to this compound and its derivatives, enhancing selectivity and yield. Both transition metals and, more recently, organocatalysts have been employed.

Transition metals like palladium and copper are widely used to catalyze the formation of C-Se bonds in vinyl selenides. lookchem.com

Palladium-Catalyzed Cross-Coupling : Palladium catalysts are effective for cross-coupling reactions. For example, the reactivity of 4-iodo-selenophenes has been explored in Pd-catalyzed cross-coupling reactions to introduce various substituents. mdpi.com

Copper-Catalyzed Reactions : Copper catalysts are frequently used for C-Se bond formation. lookchem.com CuO nanoparticles have been used in the one-pot synthesis of selenophenes from 1,3-dienyl bromides and potassium selenocyanate (KSeCN). mdpi.com Copper iodide (CuI) promotes the cross-coupling of diphenyldiselenide and potassium vinyltrifluoroborates. lookchem.com Furthermore, CuBr₂ can catalyze the three-component reaction between selenium powder, boronic acids, and N-(p-methoxyaryl)propiolamides to form selenospiro compounds. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis

| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| One-pot Cyclization | 1,3-Dienyl bromides, KSeCN | CuO nanoparticles, DMF | 2-Aryl-3-alkyl selenophenes | mdpi.com |

| Cross-Coupling | Diphenyldiselenide, Potassium vinyltrifluoroborates | CuI | Vinyl selenides | lookchem.com |

| C-Se Coupling/Cyclization | - | Copper catalysts | Fused selenophene systems | beilstein-journals.org |

| Stille Coupling | Bromo-phthalimide, 2-(Tributylstannyl)selenophene | Pd(PPh₃)₄ | Selenophene-substituted phthalimide | rsc.org |

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, is an emerging field in selenium chemistry. nih.gov It offers a powerful strategy for asymmetric synthesis and functionalization under mild conditions. nih.govnih.gov

Asymmetric Dearomatization : Chiral phosphoric acids have been used to catalyze the enantioselective dearomatization of heteroarenes, including selenophenes. researchgate.net This occurs via a 1,10-conjugate addition to in situ-generated indole (B1671886) imine methides, allowing for the construction of complex chiral molecules from simple selenophene precursors. researchgate.netacs.org

Michael Additions : Chiral thiourea (B124793) catalysts derived from Cinchona alkaloids have been used for the enantioselective Michael addition of 2-oxindoles to phenyl vinyl selenone in ionic liquids, demonstrating high yields and excellent enantiocontrol. nih.gov

α-Selenylation of Aldehydes : Asymmetric organocatalytic α-selenylation of aldehydes can produce highly enantioselective α-seleno aldehydes, which are versatile intermediates for further transformations. nih.gov

These organocatalytic methods provide access to chiral selenophene-containing molecules, a challenging task for traditional synthetic approaches. nih.gov The mechanism often involves the formation of hydrogen bonds or ion pairs between the catalyst and substrate, which controls the stereochemical outcome of the reaction. acs.org

Regioselective Synthesis Considerations for this compound Derivatives

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical consideration in the synthesis of this compound derivatives. The selenophene ring, an aromatic heterocycle, exhibits distinct reactivity at its different carbon positions (C2, C3, C4, C5). The presence of the ethenyl (vinyl) group at the C2 position further influences the substitution patterns on the ring.

Electrophilic substitution reactions on this compound preferentially occur at the C4 and C5 positions. This is attributed to the electron-donating nature of the vinyl group, which activates the selenophene ring towards electrophilic attack. For instance, nitration using concentrated nitric acid in acetic anhydride (B1165640) results in the formation of 4-nitro-2-ethenylselenophene. vulcanchem.com Similarly, halogenation with N-bromosuccinimide (NBS) selectively yields the 5-bromo-2-ethenylselenophene derivative. vulcanchem.com

Palladium-catalyzed direct arylation offers another powerful tool for functionalizing the selenophene core, with regioselectivity being highly dependent on the reaction conditions and reagents. researchgate.net Typically, direct arylation of unsubstituted selenophene with aryl halides using a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base like potassium carbonate occurs with high selectivity at the C2-position. researchgate.net When this methodology is applied to 2-substituted selenophenes, arylation often proceeds at the C5-position, furnishing 2,5-disubstituted products. researchgate.net

However, the choice of the aryl source can dramatically alter the regiochemical outcome. While palladium-catalyzed reactions with aryl halides favor C2/C5 functionalization, using benzenesulfonyl chlorides as the aryl source under similar palladium catalysis can redirect the arylation to the C3 or C4 positions. researchgate.net

The synthesis of substituted selenophenes via cyclization reactions also presents regiochemical considerations, particularly when using unsymmetrical starting materials. In the synthesis of selenophenes from unsymmetrical 1,3-diynes, two different regioisomers can potentially be formed. mdpi.com The outcome is often governed by steric and electronic factors of the substituents on the diyne. mdpi.comchim.it For example, in the cyclization of selenoenynes, an initial iodonium (B1229267) intermediate can form, which then undergoes a regioselective 5-endo-dig intramolecular attack by the selenium atom to generate the selenophene ring. chim.it The nature of the halogen source (e.g., I2 or NBS) used in the cyclization of diynols has also been shown to directly affect the regioselectivity of the final product. mdpi.com

Table 1: Regioselective Reactions of Selenophene Derivatives

| Starting Material | Reagent(s) | Product(s) | Position of Substitution | Reference(s) |

|---|---|---|---|---|

| This compound | Conc. HNO₃, Acetic Anhydride | 4-Nitro-2-ethenylselenophene | C4 | vulcanchem.com |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-2-ethenylselenophene | C5 | vulcanchem.com |

| Selenophene | Aryl Halides, Pd(OAc)₂, PPh₃, K₂CO₃, PivOH | 2-Arylselenophene | C2 | researchgate.net |

| Selenophene | Benzenesulfonyl Chlorides, Pd(OAc)₂ | 3/4-Arylselenophene | C3/C4 | researchgate.net |

| Unsymmetrical Diynol | Dibutyl diselenide, I₂ or NBS | Regioisomeric Halogenated Selenophenes | Varies | mdpi.com |

Synthetic Challenges and Methodological Innovations in Ethenylselenophene Preparation

The synthesis of this compound and its derivatives is not without its difficulties. The challenges often mirror those encountered in the synthesis of complex organic molecules, including issues with starting material accessibility, reaction efficiency, and control over side reactions. consensus.app

A primary challenge is the construction of the selenophene ring itself while preserving the delicate ethenyl substituent. Many classical methods for heterocycle synthesis require harsh conditions that can lead to polymerization or degradation of the vinyl group. Furthermore, handling organoselenium reagents can be complicated due to their potential toxicity and air sensitivity, often requiring inert atmosphere techniques.

One innovative approach to synthesize this compound involves the reaction of a 1,3,5-trienyl bromide with potassium selenocyanate, catalyzed by iodine. This method successfully yields this compound, notably avoiding the formation of a potential seven-membered ring byproduct (a selenepine). The reaction proceeds in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures under an argon atmosphere. vulcanchem.com

Another strategy adapts the Fiesselmann reaction, a classic method for thiophene (B33073) and selenophene synthesis. This involves reacting a β-chloroaldehyde with sodium selenide, followed by a reaction with ethyl bromoacetate to build the ethenyl functionality. vulcanchem.com While effective, this multi-step process can be less efficient than more modern, convergent strategies.

Innovations in transition-metal-free synthesis have also provided new pathways. The electrophilic cyclization of 1,3-diynes, promoted by an oxidizing agent like Oxone® and a selenium source such as dibutyl diselenide, represents a greener approach. nih.gov This method allows for the formation of functionalized selenophenes, and the reaction conditions can be tuned to selectively produce different derivatives. nih.gov For instance, controlling the solvent and the amount of diselenide can lead to either 3,4-bis(butylselanyl)selenophenes or 3-(butylselanyl)-4-alkoxyselenophenes. nih.gov

The development of palladium-catalyzed direct C-H arylation has been a significant innovation for functionalizing pre-formed selenophene rings. researchgate.net This method avoids the need to pre-functionalize the heterocycle (e.g., through lithiation or halogenation), making the synthetic process more atom-economical and efficient. However, as noted previously, controlling the regioselectivity of these C-H activation reactions remains a key challenge that is actively being addressed through the development of new catalysts and reaction conditions. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 2 Ethenylselenophene Systems

Ultraviolet-Visible and Fluorescence Spectroscopic Characterization

The electronic and photophysical properties of 2-ethenylselenophene and its derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide a window into the electronic transitions, excited state dynamics, and environmental sensitivity of these selenium-containing heterocyclic compounds.

Analysis of Electronic Transitions and Absorption Profiles

The UV-Vis absorption spectra of this compound systems are characterized by intense absorption bands in the ultraviolet and visible regions, arising from π→π* electronic transitions within the conjugated system. The conjugation between the selenophene (B38918) ring and the ethenyl (vinyl) group allows for the delocalization of π-electrons, which dictates the energy of these transitions. libretexts.orgyoutube.com

In related π-conjugated systems, the extension of conjugation, for instance by increasing the number of heterocyclic units, typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax). rsc.org For example, studies on homologous thiophene-based chromophores show a clear trend where absorption intensities and wavelengths are dependent on the number of thiophene (B33073) moieties. rsc.org A similar principle applies to selenophene derivatives.

Furthermore, comparative studies have shown that selenophene-containing nanorings exhibit significant red shifts in their UV-Vis absorption spectra when compared to their thiophene analogues. nih.gov This is often attributed to the electronic properties of selenium, including its lower electronegativity and larger size compared to sulfur, which can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Selenophene-Containing Systems Note: Data is for illustrative purposes based on related compounds, as specific data for unsubstituted this compound is not readily available in the cited literature.

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Selenophene-embedded cycloparaphenylene | Dichloromethane | ~350-450 | Not specified |

| Thiophene-based π-conjugated oligomer | 1,4-Dioxane | ~380-450 | 45,000-70,000 |

| Donor-π-Acceptor Thiophene Derivative | Cyclohexane (B81311) | ~390 | Not specified |

| Donor-π-Acceptor Thiophene Derivative | DMSO | ~408 | Not specified |

Investigation of Fluorescence Quantum Yields and Emission Lifetimes

Fluorescence quantum yield (Φf) and emission lifetime (τf) are critical parameters for characterizing the emissive properties of this compound systems. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. nih.govnist.gov

The introduction of heavy atoms like selenium can influence these properties. The "heavy atom effect" is known to enhance intersystem crossing (ISC), the process where an electron in an excited singlet state transitions to a triplet state. This can lead to a decrease in fluorescence quantum yield and lifetime, as ISC competes with fluorescence decay. koreascience.kr

Table 2: Fluorescence Quantum Yields and Lifetimes for Representative Heterocyclic Compounds

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Quinine bisulfate (Standard) | 1 N H2SO4 | 0.52 - 0.60 | ~19 |

| 9,10-Diphenylanthracene (Standard) | Cyclohexane | 0.97 | Not specified |

| Fluorescein Derivative 1 | Alkaline aqueous solution | Not specified | 4.06 ± 0.01 |

| Fluorescein Derivative 2 | Alkaline aqueous solution | Not specified | 4.08 ± 0.02 |

| Pt(II) Thienyl-Pyridine Complex | Acetonitrile (degassed) | up to 0.38 | up to 26,000 |

Solvatochromic Behavior and Environmental Effects on Photophysical Properties

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. nih.gov This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation, such as in donor-π-acceptor (D-π-A) systems. rsc.org The study of solvatochromic behavior provides valuable information about the nature of the excited state and solute-solvent interactions. mdpi.com

For D-π-A thiophene derivatives, a shift from a nonpolar solvent like cyclohexane to a polar aprotic solvent like DMSO results in a large red shift in the fluorescence emission spectra. rsc.org This positive solvatochromism indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. The magnitude of this shift can be correlated with solvent polarity scales to understand the specific versus non-specific interactions influencing the photophysical properties. nih.govrsc.org

It is expected that this compound derivatives, particularly those functionalized with electron-donating and electron-withdrawing groups, would exhibit similar solvatochromic behavior. The interaction of the solvent with the molecule's ground and excited states alters the energy gap between them, leading to shifts in absorption and emission maxima.

Table 3: Example of Solvatochromic Shift in a D-π-A Thiophene Derivative

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | 413 | 479 | 66 |

| Dichloromethane | 8.93 | 420 | 521 | 101 |

| Acetonitrile | 37.5 | 422 | 556 | 134 |

| DMSO | 46.7 | 431 | 601 | 170 |

Singlet Oxygen Generation Efficiency of this compound Derivatives

Certain molecules, known as photosensitizers, can absorb light and transfer the energy to molecular oxygen (O₂), converting it from its triplet ground state to the highly reactive singlet excited state (¹O₂). nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). mdpi.com

The generation of singlet oxygen is a critical process in applications such as photodynamic therapy. nih.gov The mechanism involves the photosensitizer being excited to its singlet state, followed by intersystem crossing (ISC) to the triplet state. Energy transfer from this triplet state to ground-state triplet oxygen then produces singlet oxygen. nih.govrsc.org

The presence of a heavy atom like selenium in this compound derivatives is expected to enhance the rate of ISC, thereby potentially increasing the singlet oxygen generation efficiency. Thiophene-containing photosensitizers have been shown to be effective in this regard. For example, specific cyclometalated platinum(II) complexes with thienyl ligands exhibit singlet oxygen yields greater than 90%. nih.gov Porphyrin derivatives functionalized with benzothiadiazole chromophores also show high quantum yields of singlet oxygen sensitization. researchgate.net Given the known heavy-atom effect, it is highly probable that analogous selenophene derivatives would be potent singlet oxygen sensitizers.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. scitepress.org These methods are invaluable for confirming structural features and understanding the molecular framework of this compound systems.

Infrared and Raman Spectroscopy for Specific Structural Features

Infrared and Raman spectroscopy are complementary techniques. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. americanpharmaceuticalreview.com Raman spectroscopy measures the inelastic scattering of light, with active modes typically involving a change in the polarizability of the molecule's electron cloud. scitepress.org

For a molecule like this compound, specific structural features can be assigned to distinct peaks in the vibrational spectra:

Selenophene Ring Vibrations: The spectra would show characteristic bands for C-H stretching, C=C stretching, and ring breathing modes. The C-Se stretching vibrations are expected at lower frequencies (wavenumbers).

Ethenyl (Vinyl) Group Vibrations: Key vibrations include the C=C double bond stretch, typically found in the 1650-1600 cm⁻¹ region, as well as =C-H stretching and bending (wagging) modes.

Coupling: Vibrational coupling can occur between the ethenyl group and the selenophene ring, leading to shifts in expected frequencies.

Detailed analysis, often supported by quantum-chemical computations, allows for precise band assignments. nih.gov For instance, in the analysis of coniferyl alcohol, another conjugated system, distinct bands for aromatic ring modes, C=C stretching of the side chain, and various C-H bending modes are clearly identified. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Ethenyl =C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (if substituted) | 3000 - 2850 | IR, Raman |

| Ethenyl C=C Stretch | 1650 - 1600 | IR, Raman (often strong) |

| Selenophene Ring C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H Bending/Scissoring | 1470 - 1350 | IR |

| Ethenyl =C-H Bending (out-of-plane) | 1000 - 800 | IR (often strong) |

| C-Se Stretch | 600 - 500 | Raman |

Lattice Vibrational Analysis in Solid-State Ethenylselenophene Systems

Raman spectroscopy is highly effective for analyzing organoselenium compounds due to the high polarizability of the selenium atom and the π-electron system, which typically results in strong Raman scattering signals. imperial.ac.uk In solid-state ethenylselenophene systems, the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is of particular interest as it contains information about the external lattice modes. These modes correspond to the translational and rotational oscillations of the molecules as rigid units within the crystal.

Key vibrational modes in solid-state selenophene derivatives include:

Se-Se Bending Vibrations: Peaks observed around 141 cm⁻¹ can be attributed to the bending vibrations of Se-Se units, indicating specific trigonal selenium-like conformations in the crystal. researchgate.net

Se-C Vibrations: Stretching and bending modes involving the selenium-carbon bonds of the selenophene ring provide information on the molecular conformation.

Collective Phonon Modes: Broad features at low frequencies can be indicative of the collective vibrational modes of the crystal lattice. The frequencies of these phonons are directly related to the strength of the intermolecular interactions; stronger interactions lead to higher frequency vibrations.

Analysis of the temperature dependence of these Raman modes can further elucidate the dynamics of the crystal lattice, such as identifying phase transitions or changes in intermolecular coupling. The table below summarizes typical Raman shifts observed in related solid-state selenium-containing systems, which can serve as a reference for the analysis of ethenylselenophene derivatives.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Structural Information Provided |

| Lattice Phonons (Translational/Rotational) | < 100 | Strength of intermolecular forces, crystal packing efficiency |

| Se-Se Bending Vibrations | ~141 | Presence of specific Se-Se contacts and local conformations |

| Sen Chain/Ring Vibrations | ~234-255 | Allotropic form and arrangement of selenium atoms |

| C-Se-C Bending/Stretching | 400 - 600 | Intramolecular geometry and conformation of the selenophene ring |

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of this compound systems in solution. It provides atomic-level information on molecular conformation, dynamic processes, and intermolecular interactions. nih.govnih.gov

Conformational Analysis and Dynamic Behavior of this compound

The conformation of this compound is primarily defined by the rotational orientation of the ethenyl (vinyl) group relative to the selenophene ring. The two planar conformers are the s-trans (anti) and s-cis (syn) forms, referring to the arrangement around the C-C single bond connecting the ring and the vinyl group.

¹H NMR spectroscopy is particularly sensitive to this conformational equilibrium. The coupling constants between the protons on the vinyl group and the adjacent ring proton (at position 3) are dependent on the dihedral angle, which differs between the s-cis and s-trans conformers. By analyzing these coupling constants, often with the aid of computational models, the relative populations of the conformers can be determined.

Dynamic NMR (DNMR) techniques can be employed to study the rotational barrier between these conformers. By monitoring the NMR spectra at variable temperatures, the rate of interconversion can be measured. As the temperature is lowered, the rotation around the C-C single bond may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. From this data, the activation energy for the rotational process can be calculated, providing insight into the steric and electronic factors governing the molecule's flexibility. Anisotropic paramagnetic restraints can also be used to characterize the conformational space sampled by domain rearrangements. nih.gov

Investigation of Intermolecular Interactions and Complexation using Chemical Shifts

Changes in the chemical shifts of the protons and carbons in this compound upon interaction with other molecules (e.g., solvents, metal ions, or host molecules) can provide valuable information about intermolecular interactions and complex formation.

When this compound participates in complexation, such as forming an inclusion complex, its nuclei experience a different local magnetic environment, leading to shifts in their resonance frequencies. The magnitude and direction of these chemical shift changes (Δδ) can indicate the specific parts of the molecule involved in the interaction. For instance, a significant change in the chemical shifts of the ethenyl group protons would suggest that this part of the molecule is directly involved in the binding event.

¹H NMR titration studies are commonly used to determine the stoichiometry and binding constants of such complexes. researchgate.net By systematically adding a binding partner and monitoring the chemical shift changes, a binding isotherm can be constructed. Furthermore, two-dimensional NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can detect through-space correlations between the protons of this compound and its binding partner, providing direct evidence of proximity and elucidating the geometry of the complex. researchgate.net

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides definitive, high-resolution information about the precise three-dimensional arrangement of molecules in the solid state. For this compound derivatives, this technique is crucial for understanding how modifications to the molecular structure influence crystal packing and the nature of intermolecular forces. adelaide.edu.aunih.govnih.gov

Molecular Packing and Crystal Structures in this compound Assemblies

In the crystals of related planar aromatic systems, common packing motifs include herringbone and π-stacking arrangements. nih.gov For selenophene derivatives, the presence of the large, polarizable selenium atom can lead to specific packing arrangements driven by Se···Se or Se···π interactions. The crystal structure of a given derivative reveals key parameters such as unit cell dimensions, space group, and the precise coordinates of each atom. This information allows for a detailed analysis of how molecules are oriented relative to one another. For example, analysis can reveal if molecules form dimers, one-dimensional stacks, or more complex three-dimensional networks. uni-muenchen.de

The table below presents hypothetical crystallographic data for two different derivatives of this compound to illustrate how molecular changes can affect the crystal lattice.

| Parameter | Derivative A (e.g., with a methyl group) | Derivative B (e.g., with a bromo group) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 8.5 | 10.2 |

| b (Å) | 12.1 | 9.8 |

| c (Å) | 7.3 | 14.5 |

| β (°) | 95.2 | 90 |

| Volume (ų) | 745.8 | 1446.6 |

| Z (molecules/cell) | 4 | 8 |

Theoretical and Computational Chemistry Approaches to 2 Ethenylselenophene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical behavior of 2-ethenylselenophene. tind.ioaps.orgarxiv.orggaussian.com These methods, primarily rooted in quantum mechanics, allow for the determination of molecular orbitals and their corresponding energy levels.

Frontier Molecular Orbital Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for explaining the reactivity of molecules. fiveable.mewikipedia.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comdergipark.org.tr

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro The presence of the ethenyl (vinyl) group in this compound extends the π-conjugated system of the selenophene (B38918) ring. This extended conjugation is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted selenophene. This smaller gap enhances the molecule's potential for charge transfer and increases its polarizability. irjweb.com

| Property | Description | Significance in this compound |

| HOMO | Highest Occupied Molecular Orbital; represents the electron-donating ability. | The extended π-system from the ethenyl group raises the HOMO energy, enhancing its nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the electron-accepting ability. | The extended π-system lowers the LUMO energy, increasing its electrophilic character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap, due to the ethenyl group, indicates higher reactivity and potential for charge transfer. irjweb.comchalcogen.ro |

Elucidation of Charge Transfer Mechanisms

The electronic structure of this compound facilitates intramolecular charge transfer (ICT). rroij.com Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO, leading to a redistribution of electron density within the molecule. This process is highly dependent on the nature of the donor and acceptor parts of the molecule. rroij.com In this compound, the selenophene ring can act as an electron-donating moiety, while the ethenyl group can function as an electron-accepting group, or vice versa, depending on the specific electronic transition.

Computational studies can map the changes in electron density during such transitions, providing a detailed picture of the charge transfer process. uni-tuebingen.dejcesr.orgrsc.org Understanding these mechanisms is crucial for applications in organic electronics, where efficient charge transport is essential. vulcanchem.com The extended π-system in this compound is anticipated to enhance charge-carrier mobility. vulcanchem.com

Reaction Mechanism Elucidation

Computational chemistry is instrumental in unraveling the complex mechanisms of chemical reactions involving this compound.

Computational Studies of Polymerization Initiation and Propagation

The vinyl group of this compound makes it a monomer suitable for polymerization. Computational simulations, such as molecular dynamics (MD), can be employed to model the polymerization process. nih.govmdpi.com These simulations can help in understanding the initiation, propagation, and termination steps of the polymerization reaction. By calculating the energies of the reactants, intermediates, and products, the most favorable reaction pathways can be identified. For instance, computational studies can predict the preferred regioselectivity and stereoselectivity of the polymer chain growth. diva-portal.org

Transition State Analysis for Organic Reactions Involving Ethenylselenophene

Every chemical reaction proceeds through a high-energy state known as the transition state. masterorganicchemistry.commercuryconsortium.org Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics and mechanism. nih.govmit.eduims.ac.jp Quantum chemical calculations can locate and characterize transition state structures for reactions involving this compound, such as cycloadditions or electrophilic additions to the vinyl group. slideshare.net

For example, in a Diels-Alder reaction where this compound acts as the diene, computational analysis can determine the geometry of the transition state, which in turn explains the stereochemical outcome of the reaction. fiveable.me The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated, providing a quantitative measure of the reaction rate. masterorganicchemistry.com

Spectroscopic Property Prediction and Simulation

Computational methods are highly effective in predicting and simulating the spectroscopic properties of molecules, which can then be compared with experimental data for validation. arxiv.orgmpg.deresearchgate.netmdpi.comimperial.ac.uk

For this compound, theoretical calculations can predict various spectra:

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. gaussian.com These calculations can help assign the observed spectral peaks to specific electronic transitions within the molecule.

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, theoretical methods can generate simulated IR and Raman spectra. mdpi.com This allows for the identification of characteristic vibrational modes associated with the selenophene ring and the ethenyl group.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation of this compound and its derivatives. gaussian.comresearchgate.net

These simulated spectra serve as a powerful tool for interpreting experimental results and confirming the molecular structure. mdpi.com

| Spectroscopic Technique | Predicted Properties | Computational Method |

| UV-Vis Spectroscopy | Electronic excitation energies, oscillator strengths, absorption maxima. | Time-Dependent Density Functional Theory (TD-DFT). gaussian.com |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Density Functional Theory (DFT). mdpi.com |

| Raman Spectroscopy | Vibrational frequencies and Raman activities. | Density Functional Theory (DFT). mdpi.com |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C), spin-spin coupling constants. | Gauge-Including Atomic Orbital (GIAO) method within DFT. gaussian.com |

Simulated Absorption and Emission Spectra

The electronic absorption and emission spectra of a molecule provide fundamental information about its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating these spectra from first principles. uci.edunsf.govaps.org The process begins with a ground-state geometry optimization of the molecule using a suitable DFT functional and basis set. molpro.net

Vibrational Frequency Calculations for Ethenylselenophene

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for molecular structure characterization. larrucea.eu DFT calculations are highly effective for predicting the vibrational frequencies and normal modes of molecules like this compound. ajol.info The process starts with the optimization of the molecular geometry to find a minimum on the potential energy surface. faccts.de Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). gaussian.comwisc.edu

Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and their corresponding normal modes. gaussian.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are typically multiplied by an empirical scaling factor. ajol.infoniscpr.res.in The calculated IR intensities and Raman activities help in assigning the peaks in the experimental spectra. osti.govamericanpharmaceuticalreview.com

Below is an illustrative table showing what a typical output for a DFT vibrational frequency calculation might look like for a molecule such as this compound.

Table 1. Example of Calculated Vibrational Frequencies and Assignments.

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (Description of Motion) |

|---|---|---|---|---|

| ν1 | 3105 | 15.2 | 120.5 | C-H stretch (vinyl) |

| ν2 | 3080 | 10.1 | 95.3 | C-H stretch (ring) |

| ν3 | 1625 | 45.8 | 210.2 | C=C stretch (vinyl) |

| ν4 | 1540 | 30.5 | 150.7 | Ring stretch |

| ν5 | 960 | 85.3 | 45.1 | CH out-of-plane bend (vinyl) |

| ν6 | 810 | 60.7 | 30.9 | C-H out-of-plane bend (ring) |

| ν7 | 680 | 5.2 | 15.4 | Ring deformation |

Note: The data in this table is illustrative and does not represent experimentally or theoretically determined values for this compound. It serves to demonstrate the typical output of a vibrational frequency calculation.

Molecular Dynamics and Conformational Studies

The ethenyl (vinyl) group attached to the selenophene ring allows for rotational freedom around the single C-C bond, leading to different spatial arrangements known as conformations. chemicalpapers.com Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers to interconversion. auremn.org.brwgtn.ac.nz

Theoretical calculations are instrumental in mapping the potential energy surface (PES) as a function of the dihedral angle defining the rotation of the ethenyl group relative to the selenophene ring. auremn.org.br By performing constrained geometry optimizations at fixed dihedral angles, one can identify energy minima, which correspond to stable conformers (e.g., syn and anti, or planar and non-planar forms), and transition states, which correspond to the energy barriers between them. chemicalpapers.commdpi.com

Molecular dynamics (MD) simulations provide a powerful approach to study the conformational dynamics of flexible molecules over time. frontiersin.orgmdpi.comwindows.net In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the intramolecular and intermolecular forces. windows.net These simulations can reveal the preferred conformations in a given environment (e.g., in solution) and the timescales of transitions between them. nih.govrsc.org

Modeling of Intermolecular Interactions

The way this compound molecules interact with each other or with other molecules is governed by non-covalent interactions. libretexts.org These interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking, are crucial for determining the properties of the material in the condensed phase, such as its crystal structure and boiling point. nih.govcetjournal.it

Computational methods are essential for modeling and visualizing these weak interactions. rsc.org Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are two popular techniques based on the analysis of the electron density (ρ) and its derivatives. rsc.orgjussieu.frmdpi.com The NCI method, in particular, allows for the visualization of non-covalent interactions in real space, where different types of interactions (attractive van der Waals, repulsive steric clashes, and strong hydrogen bonds) can be distinguished by color-coding based on the sign of the second eigenvalue of the electron density Hessian. jussieu.frmdpi.com Hirshfeld surface analysis is another tool used to explore and quantify intermolecular contacts in crystal structures. mdpi.comjmcs.org.mx These computational models provide a detailed picture of the forces that dictate the supramolecular assembly of this compound. biorxiv.orgnih.gov

Polymerization Chemistry and Polymer Properties of 2 Ethenylselenophene

Electropolymerization of 2-Ethenylselenophene

Electropolymerization is a technique where a polymer film is deposited onto a conductive substrate by applying an electrical potential to a solution containing the monomer. researchgate.net This method allows for the direct synthesis of polymer films, often with controllable thickness and morphology. researchgate.netmdpi.com

Mechanistic Pathways of Electrochemical Polymerization

The electrochemical polymerization of heterocyclic monomers like this compound generally proceeds through an oxidative coupling mechanism. worldresearchlibrary.org The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. worldresearchlibrary.orgnih.gov This highly reactive species can then couple with another radical cation or a neutral monomer.

The most widely accepted mechanism involves the coupling of two radical cations, a process often referred to as radical cation coupling. winona.edu This initial dimerization is followed by a series of subsequent oxidation and coupling steps, leading to the growth of the polymer chain on the electrode surface. researchgate.net The general pathway involves the formation of radical cations, which then combine to form dimers, trimers, and eventually the full polymer chain. worldresearchlibrary.orgwinona.edu This process is analogous to the electropolymerization of other well-known monomers like thiophene (B33073), pyrrole, and aniline. worldresearchlibrary.orgwinona.edu

Influence of Electrochemical Parameters on Polymer Morphology and Conductivity

The properties of the resulting poly(this compound) film are highly dependent on the electrochemical parameters used during its synthesis. These parameters include the choice of solvent, the nature and concentration of the electrolyte, the applied potential or current density, and the nature of the working electrode. researchgate.netcapes.gov.br

The morphology, or physical structure, of the polymer film can range from smooth and compact to porous and nanofibrous, depending on these conditions. pdx.edupsu.edubeilstein-journals.org For instance, the polymerization method, whether potentiostatic (constant potential) or potentiodynamic (sweeping potential), can lead to different polymer microstructures. psu.edu The choice of electrolyte is also crucial, as the dopant anion from the electrolyte becomes incorporated into the polymer film to balance the positive charge of the oxidized polymer backbone, significantly affecting the film's conductivity. mdpi.com Higher concentrations of conductive particles or dopants within the polymer matrix generally lead to increased conductivity by providing more pathways for electron transport. beilstein-journals.orgmdpi.com

The relationship between synthesis conditions and resulting properties is complex. For example, in similar conducting polymers, factors like particle size, porosity, and the degree of branching in the polymer chains all influence the final electrochemical characteristics. researchgate.netbeilstein-journals.org

Table 1: Influence of Electrochemical Parameters on Polymer Properties (General Observations for Conducting Polymers)

| Parameter | Influence on Morphology | Influence on Conductivity |

|---|---|---|

| Applied Potential/Current | Can affect film thickness, compactness, and surface roughness. worldresearchlibrary.orgpsu.eduimp.kiev.ua | Higher potentials can lead to over-oxidation and decreased conductivity. pdx.edu Optimal potential is key. |

| Electrolyte/Dopant | The size and type of the anion can influence the packing and porosity of the polymer chains. mdpi.com | The nature and concentration of the dopant significantly impact conductivity. mdpi.com |

| Solvent | Affects monomer solubility and diffusion, influencing film uniformity and growth rate. researchgate.net | Can influence the doping level and, consequently, the conductivity. |

| Monomer Concentration | Higher concentrations can lead to faster film growth and thicker films. imp.kiev.ua | Can affect the degree of polymerization and order, which in turn affects conductivity. |

| Electrode Material | The substrate can influence the initial nucleation and growth of the polymer film. researchgate.net | - |

Characterization of Electropolymerized Films

Characterization of the electropolymerized poly(this compound) films is essential to understand their structure and properties. A variety of techniques are employed for this purpose.

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox behavior of the polymer film, providing information about its electrochemical activity, stability, and the potentials at which it can be oxidized and reduced. worldresearchlibrary.org It is also used during the polymerization process to monitor film growth. winona.edu

Spectroscopy: Techniques like UV-Visible spectroscopy are used to study the electronic transitions within the polymer, which are related to its conjugation length and doping state. worldresearchlibrary.org Infrared (IR) spectroscopy helps to identify the chemical bonds and structure of the polymer. pdx.edursc.org

Microscopy: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology, roughness, and microstructure of the polymer film. pdx.edupsu.edu These techniques can reveal whether the film is smooth, granular, or has a porous, nanofibrous structure. pdx.edu

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electrical properties of the film, such as its resistance and capacitance, providing insights into its conductivity and the charge transfer processes occurring at the electrode-polymer interface. imp.kiev.ua

Radical Polymerization Mechanisms

Radical polymerization is a chain polymerization method that involves the sequential addition of monomers to a growing polymer chain with a radical active center. libretexts.orgbeilstein-journals.org

Conventional Free Radical Polymerization of Ethenylselenophene

Conventional free radical polymerization is a common method for producing polymers from vinyl monomers. fujifilm.com The process is typically initiated by the thermal decomposition of an initiator, such as an azo compound like 2,2′-azobis(isobutyronitrile) (AIBN) or a peroxide, to generate free radicals. fujifilm.comtcichemicals.com These initiator radicals then react with a monomer molecule, creating a new radical species that propagates by adding successive monomer units. fujifilm.com

This compound has been shown to undergo free radical polymerization. researchgate.net Studies have indicated that this compound is a highly reactive monomer in these types of reactions. researchgate.net The process follows the standard steps of initiation, propagation, and termination. fujifilm.com Termination, where the growing radical chains are deactivated, can occur through processes like radical combination or disproportionation. fujifilm.comlibretexts.org

Controlled/Living Radical Polymerization Approaches

Controlled/living radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerizations (RDRP), offer significant advantages over conventional free radical methods. chemeurope.comwikipedia.org These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. specificpolymers.comdiva-portal.org This control is achieved by establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. wikipedia.orglabinsights.nl

While specific applications of controlled radical polymerization techniques directly to this compound are not extensively documented in the provided search results, several major CRP methods exist that could potentially be applied:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the growing polymer chains through an atom transfer process. wikipedia.orglabinsights.nl This is one of the most versatile and widely studied CRP methods. diva-portal.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a thiocarbonylthio compound as a chain transfer agent (CTA). specificpolymers.com The process involves a reversible chain transfer between growing radicals and the RAFT agent, allowing for the controlled growth of polymer chains. fujifilm.comspecificpolymers.com

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical, such as TEMPO, to reversibly trap the growing polymer radical, establishing the equilibrium between active and dormant chains. fujifilm.comwikipedia.org

The application of these controlled techniques could enable the synthesis of well-defined poly(this compound) and its copolymers, opening up new possibilities for materials with tailored properties. For example, selenium-centered radical-mediated polymerizations have been explored for other monomers, suggesting the potential for selenium-containing compounds to play a role in such controlled processes. chemeurope.com

Cationic Polymerization of Ethenylselenophenes

Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, typically a protic or Lewis acid. libretexts.orgwikipedia.org This method is particularly effective for monomers with electron-donating substituents that can stabilize the resulting cationic charge on the propagating chain end. wikipedia.orglibretexts.org The selenophene (B38918) ring, being an electron-rich aromatic system, can act as an electron-donating group, thus making this compound a suitable candidate for this type of polymerization. The process involves initiation, propagation, and termination steps, with the reactivity being highly sensitive to the solvent and counterion used. wikipedia.orgstanford.edu

Vinyl Cationic Polymerization Processes

The cationic polymerization of vinyl monomers like this compound proceeds through the electrophilic addition of an initiator to the vinyl group's double bond. libretexts.org This creates a carbocation on the carbon adjacent to the selenophene ring. This carbocation is stabilized by the electron-donating nature of the heterocyclic ring. The propagation step involves the successive addition of monomer molecules to this active cationic center. libretexts.org

Initiation is typically achieved using a system composed of a Lewis acid (e.g., BF₃, AlCl₃, TiCl₄) and a co-initiator like water or an alcohol. libretexts.orgstanford.edu The process is similar to that used for other electron-rich vinyl monomers such as vinyl ethers. kit.edunih.gov For instance, initiating systems like an alcohol/B(C₆F₅)₃ combination have been successfully used for the aqueous cationic polymerization of various vinyl ethers. researchgate.net Chain growth can be terminated through reactions like combination with a nucleophile or proton loss, which results in a terminal alkene. libretexts.org Living cationic polymerization techniques, which suppress termination and chain transfer, can be employed to produce polymers with controlled molecular weights and narrow dispersities. kit.edu

Table 1: Illustrative Initiator Systems for Cationic Vinyl Polymerization This table presents common initiating systems used for the cationic polymerization of electron-rich vinyl monomers, which are applicable in principle to this compound.

| Initiator Type | Examples | Co-initiator (Proton Source) | Target Monomers |

| Lewis Acids | BF₃, AlCl₃, SnCl₄, TiCl₄ | H₂O, Alcohols, Ethers | Vinyl ethers, Styrenes, Isobutylene |

| Protic Acids | H₂SO₄, HF | Not Required | Isobutylene, Styrenes |

| Carbenium Ion Salts | Ph₃C⁺B(C₆F₅)₄⁻ | Not Required | Vinyl ethers, p-methylstyrene |

| Ionizing Radiation | Gamma or electron beams | Not Required | Various alkenes |

Two-Photon Polymerization Techniques for Ethenylselenophene Derivatives

Two-photon polymerization (2PP) is a high-resolution 3D printing technology capable of fabricating complex micro- and nanostructures. researchgate.netfraunhofer.de The technique relies on the quasi-simultaneous absorption of two photons from a focused, high-intensity laser (typically a femtosecond laser) by a photoinitiator within a photosensitive resin. d-nb.info This process excites the initiator, which then triggers the polymerization of monomers within a very small, tightly confined volume known as a "voxel". microlight3d.com Since the probability of two-photon absorption is negligible outside the focal point, sub-diffraction-limit resolution can be achieved. researchgate.net

For ethenylselenophene derivatives to be used in 2PP, they would be formulated into a photoresist, which typically includes the monomer, a suitable two-photon photoinitiator, and potentially a cross-linker. researchgate.net The choice of photoinitiator is critical and is optimized for the wavelength of the laser used, often in the near-infrared (NIR) range. unige.ch The polymerization proceeds as the laser voxel is scanned in three dimensions through the resin, solidifying the material along the laser's path. microlight3d.com This method allows for the creation of intricate 3D architectures without the need for layer-by-layer deposition. fraunhofer.de While specific applications for this compound in 2PP are not detailed in existing literature, derivatives could be designed to create functional materials with high refractive indices or specific optical properties, leveraging the selenium atom.

Topochemical Polymerization and Solid-State Reactivity of Ethenylselenophene Monomers

Topochemical polymerization is a unique solid-state reaction where monomers are pre-aligned within a crystal lattice, and polymerization occurs with minimal atomic movement. wikiwand.comwikipedia.org This process is initiated by external stimuli such as light, heat, or pressure, converting a monomer single crystal into a polymer single crystal in what is known as a single-crystal-to-single-crystal (SCSC) transformation. rsc.orgescholarship.org The resulting polymers exhibit high crystallinity, stereoregularity, and purity. wikipedia.org For a vinyl monomer like this compound, this would involve the [2+2] cycloaddition of the ethenyl groups of adjacent, properly aligned monomers in the crystal.

Lattice Criteria and Monomer Alignment in Topochemical Polymerization

The feasibility of a topochemical polymerization is governed by strict geometric criteria, often referred to as Schmidt's criteria. chemrxiv.org For a [2+2] photopolymerization, the reactive double bonds of adjacent monomers in the crystal lattice must be parallel and separated by a distance of less than approximately 4.2 Å. nih.gov The precise packing and orientation of monomers are dictated by intermolecular interactions within the crystal, such as π-π stacking, hydrogen bonding, or other non-covalent forces. nih.gov Small modifications to the monomer's molecular structure can alter these interactions, thereby changing the crystal packing and potentially inhibiting the polymerization. nih.gov For this compound, achieving a reactive packing arrangement would depend on the intermolecular forces between the selenophene rings and the vinyl groups.

Formation of Single-Crystal Polymers from Ethenylselenophene

If the lattice criteria are met, this compound monomers could undergo topochemical polymerization to form a single-crystal polymer. researchgate.net This SCSC process yields extended-chain polymers with a perfectly ordered, three-dimensional structure that is unattainable through conventional solution-based polymerization methods. escholarship.orgulsu.ru The reaction proceeds as a homogeneous transformation where the polymer chains grow along a specific crystallographic direction, preserving the integrity of the crystal. ulsu.ru The resulting poly(this compound) single crystal would possess exceptional stereochemical regularity and purity, making it an ideal model for studying the intrinsic properties of the polymer chain in a defect-free lattice. ulsu.ru

Table 2: Geometric Criteria for Topochemical Polymerization This table outlines the general lattice parameters required for solid-state [2+2] photopolymerization, which would be applicable to this compound.

| Parameter | Description | Ideal Range for Reactivity | Significance |

| d | Distance between centers of reactive C=C double bonds | 3.5 – 4.2 Å | Determines if bond formation is possible without major lattice disruption. |

| Symmetry | Relationship between adjacent monomer molecules | Center of symmetry or translation | Ensures the formation of a regular polymer chain. |

| Orientation | Alignment of reactive C=C double bonds | Parallel | Facilitates the formation of the cyclobutane (B1203170) ring. |

Copolymerization Strategies for Tailored Poly(this compound) Materials

Copolymerization, the process of polymerizing two or more different monomers together, is a powerful strategy to create materials with tailored properties. copoldb.jp By incorporating a comonomer with this compound, properties such as solubility, thermal stability, and mechanical strength of the resulting polymer can be precisely controlled. The structure and properties of the copolymer are determined by the reactivity ratios (r₁ and r₂) of the monomers, which describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. open.educaltech.edu

Depending on the reactivity ratios, different types of copolymers can be formed:

Alternating Copolymers: Formed when r₁ and r₂ are both close to zero, indicating that each radical prefers to add the other monomer. copoldb.jp

Ideal (Random) Copolymers: Occur when the product r₁r₂ = 1, where the monomer units are incorporated randomly along the chain based on their feed ratio and reactivity. caltech.edu

Block Copolymers: Formed when r₁ > 1 and r₂ > 1, though this is rare in free-radical polymerization. open.edu More commonly, they are synthesized using living polymerization techniques where one monomer is polymerized to completion before the second is introduced. nih.gov

For this compound, a cationic copolymerization with a vinyl ether could be used to synthesize degradable copolymers by incorporating a cyclic thioacetal, which introduces cleavable bonds into the polymer backbone. nih.gov This approach allows for the creation of functional materials that can be broken down into smaller, controlled-molecular-weight segments.

Applications of 2 Ethenylselenophene and Its Polymeric Materials in Advanced Technologies

Organic Electronic and Optoelectronic Devices

Polymers derived from 2-ethenylselenophene are part of the broader class of polyselenophenes, which are investigated for their semiconducting properties. These materials serve as the active components in various organic electronic devices, where their ability to transport charge is paramount.

While selenophene-based materials are recognized for their interesting electronic and photophysical properties, specific research detailing the application of poly(this compound) as the primary emitting or charge-transporting layer in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in current literature. However, the fundamental characteristics of conjugated polymers, including polyselenophenes, make them suitable candidates for OLED technology. researchgate.net The development of OLEDs often involves using a multi-layer structure where distinct organic materials are responsible for hole injection, hole transport, emission, and electron transport. sigmaaldrich.com The performance of these devices is highly dependent on the properties of the materials used in the emissive layer. sigmaaldrich.com Thienothiophenes, which are structurally related to selenophenes, have been utilized in the construction of conjugated semiconductors for OLEDs. beilstein-journals.org This suggests a potential pathway for the future investigation of selenophene-based polymers like poly(this compound) in similar applications.

The application of polyselenophene derivatives in Organic Field-Effect Transistors (OFETs) is more established, demonstrating their potential as high-performance semiconductors. nih.gov Although data specifically for poly(this compound) is limited, research on analogous polyselenophenes provides significant insight into the capabilities of this class of materials. OFETs are fundamental components of modern electronics, and organic versions offer advantages such as flexibility and low-cost fabrication. nih.govmdpi.com

Researchers have synthesized various selenophene-containing polymers and small molecules and evaluated their performance in OFETs. For instance, a polymer incorporating diseleno[3,2‐b:2′,3′‐d]selenophene (DSS) units exhibited strong intermolecular interactions and high crystallinity, leading to impressive device performance. researchgate.net Similarly, studies on biselenophene derivatives, where two selenophene (B38918) rings are connected or fused, have shown that the molecular structure significantly impacts the transistor's performance, with fused-ring systems generally providing higher mobility. researchgate.net These studies consistently show that selenophene-based materials can act as efficient p-channel semiconductors, responsible for transporting positive charge carriers (holes).

The performance of these materials in OFETs is often characterized by their charge carrier mobility, as detailed in the following table.

| Selenophene-Based Compound | Device Configuration | Hole Mobility (μ) in cm²/Vs |

| Poly(3,3'''-di-n-decylterselenophene) (PSSS) | Top-gate/bottom-contact FET | 0.01 - 0.1 |

| Diseleno[3,2-b:2',3'-d]selenophene Polymer (PDSSTV) | Field-effect transistor | up to 2.1 |

| 5,5'-bis((E)-4-octylstyryl)-2,2'-biselenophene | Organic field-effect transistor | up to 0.11 |

| 2,5-bis((E)-4-octylstyryl)selenopheno[3,2-b]selenophene | Organic field-effect transistor | up to 0.38 |

This table presents data for various selenophene derivatives to illustrate the potential of this class of materials in OFET applications. Data is sourced from multiple research findings. researchgate.netresearchgate.netaps.org

The charge transport characteristics of a material are critical to its function in an electronic device. For polyselenophenes, this involves the movement of charge carriers (holes or electrons) along and between the polymer chains. Research has shown that certain polyselenophene-based polymers can exhibit ambipolar charge transport, meaning they can conduct both holes and electrons. aps.org

The mobility of these charge carriers is a key performance metric. Studies on poly(3,3''-di-n-decylterselenophene) revealed balanced room-temperature hole and electron mobilities ranging from 0.01 to 0.1 cm² V⁻¹ s⁻¹. aps.org The investigation into the temperature and charge density dependence of transport in these materials provides microscopic insights into the nature of the charge carriers, often described as polarons. aps.org The structure of the polymer plays a crucial role; for example, a polymer containing three fused selenophenes was shown to have a partially twisted conformation yet still demonstrated strong intermolecular interactions that led to a high hole mobility of up to 2.1 cm² V⁻¹ s⁻¹ after thermal annealing. researchgate.net The mode of combination of selenophene rings also significantly affects performance, with fused structures like selenopheno[3,2-b]selenophene derivatives showing higher mobilities (up to 0.38 cm² V⁻¹ s⁻¹) compared to those linked by single or double bonds. researchgate.net These high mobilities are comparable to or exceed that of amorphous silicon, highlighting the promise of polyselenophenes in electronics. rsc.org

Advanced Functional Polymeric Materials

Beyond discrete electronic components, polymers of this compound are explored for applications as bulk functional materials, where their collective electrochemical and physical properties are leveraged.

Conducting polymers are materials that combine the electrical properties of metals with the processing advantages of plastics. elsevierpure.com Poly(this compound) and its copolymers can be synthesized to form such materials. Electrochemical polymerization is a common method used to create thin, uniform films of conducting polymers directly onto an electrode surface. semanticscholar.org

Research has demonstrated the successful electrochemical copolymerization of selenophene with thiophene (B33073). The resulting copolymer films were electrochemically active and conductive, with conductivity values measured around 13.35 S·cm⁻¹. The properties of these copolymers could be tuned by varying the electropolymerization potential and the monomer feed ratio, which controlled the incorporation of selenophene and thiophene units into the polymer chain. These films showed good stability of their redox activity, which is crucial for applications in electrochemical devices like sensors or as electrocatalytic materials. nih.gov The ability to modify electrode surfaces with these polymer films can enhance the kinetics of various electrode processes. mdpi.com

The application of poly(this compound) specifically in the fields of microfabrication and nanotechnology is an emerging area with limited specific research currently available. However, the broader class of conducting polymers is being actively investigated for its potential in these domains. Conducting polymers can be patterned using various techniques to create micro- and nanoscale structures for applications in sensors, actuators, and nanoelectronics. For instance, the integration of conducting polymers with nanomaterials, such as in the PANI@2D-MoSe₂ composite, is being explored for energy applications like solar cells, where the polymer enhances charge transfer and provides a large active surface area. mdpi.com Given the tunable conductivity and electrochemical properties of polyselenophenes, it is conceivable that future research will lead to their use in the fabrication of novel nanoscale electronic components and functional composite materials.

Photonic and Non-linear Optical Materials based on Ethenylselenophene

The exploration of novel organic molecules for advanced photonic and non-linear optical (NLO) applications is an active area of research. Two-dimensional materials, in particular, are gaining attention for their potential in next-generation optoelectronic devices due to their unique light-matter interactions and significant non-linear susceptibilities. rsc.org While a wide array of organic and inorganic materials are being investigated for these properties, specific research focusing on this compound and its polymeric form, poly(this compound), in the realms of photonics and non-linear optics appears to be limited.

The fundamental principles of non-linear optics revolve around the interaction of light with matter where the material's polarization response is not directly proportional to the electric field of the light. This can lead to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG), which have applications in frequency conversion, optical switching, and high-resolution imaging. rsc.orgresearchgate.net The performance of a material in these applications is often quantified by its non-linear optical coefficients, such as the first hyperpolarizability (β) and second hyperpolarizability (γ).

The general criteria for a material to be suitable for NLO applications include a large non-linear susceptibility, high transparency at the operating wavelengths, a high laser damage threshold, and chemical stability. researchgate.net While selenophene-containing compounds are known for their distinct electronic properties, comprehensive data on the NLO characteristics of this compound is not presently available.

Sensor Development Utilizing Ethenylselenophene-containing Materials

The unique electronic and chemical properties of selenophene-containing polymers make them promising candidates for the development of advanced chemical sensors. The incorporation of selenium atoms into conjugated polymer backbones can significantly influence their electronic structure, leading to enhanced performance in sensing applications.

Research has demonstrated that the substitution of sulfur with selenium in polymeric structures can lead to materials with improved charge-transport properties and better ion-uptake capabilities. nih.gov These characteristics are highly desirable for the fabrication of sensitive and efficient electrochemical sensors. Specifically, polymers containing selenophene have been shown to exhibit lower lowest unoccupied molecular orbital (LUMO) levels, which can facilitate electron injection and improve the performance of n-type materials in devices like organic electrochemical transistors (OECTs). researchgate.netnih.gov

A notable application of selenophene-containing polymers is in the development of biosensors. For instance, n-type polymers incorporating selenophene have been successfully utilized in the fabrication of glucose sensors. These sensors, based on OECTs, have demonstrated remarkably low detection limits, reaching the nanomolar range, along with good selectivity. nih.gov The enhanced performance is attributed to a combination of factors, including a significant volumetric capacitance and high electron mobility in the selenophene-based polymer. nih.gov

In a comparative study, an electrochemical sensor for dopamine (B1211576) was developed using a composite of poly(3,4-ethylenedioxyselenophene) (PEDOS) and nitrogen-doped graphene. This sensor exhibited enhanced sensitivity and a lower limit of detection for dopamine compared to its sulfur-based counterpart, poly(3,4-ethylenedioxythiophene) (PEDOT). rsc.org The improved performance of the selenophene-based sensor was linked to a higher degree of conjugation and favorable morphology of the composite material. rsc.org The larger atomic radius of selenium compared to sulfur can lead to polymers that are more easily polarized, potentially resulting in lower band gaps and higher electron transfer abilities. rsc.org

The following table summarizes the performance of a selenophene-containing polymer in an OECT-based glucose sensor. nih.gov

| Property | Value |

| Volumetric Capacitance (C) | 387.2 F cm⁻³ |

| OECT Electron Mobility (μe,OECT) | 0.48 cm² V⁻¹ s⁻¹ |

| Geometry-Normalized Transconductance (gm,norm) | 71.4 S cm⁻¹ |

| Figure of Merit (μC) | 191.2 F cm⁻¹ V⁻¹ s⁻¹ |

| Glucose Detection Limit | 10 nM |

The data clearly indicates the high performance of the selenophene-containing polymer in this specific biosensing application. While these findings are for a related selenophene derivative, they underscore the potential of polymers derived from this compound for use in a variety of chemical and biological sensors. The ability to fine-tune the electronic properties through the inclusion of selenium makes these materials a compelling area for future sensor research and development.

Q & A

Basic: What are the key experimental considerations for synthesizing 2-Ethenylselenophene?

Answer:

Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). A common approach involves coupling selenophene derivatives with vinyl precursors via palladium-catalyzed cross-coupling reactions. Ensure inert atmospheres (e.g., argon) to prevent oxidation of selenium intermediates. Characterization should include H/C NMR and mass spectrometry to confirm regioselectivity and purity .

Basic: How do researchers characterize the electronic properties of this compound?

Answer:

UV-Vis spectroscopy and cyclic voltammetry are standard methods to assess electronic properties. UV-Vis identifies π→π* transitions in the conjugated system, while cyclic voltammetry measures oxidation/reduction potentials to determine HOMO/LUMO energies. Compare results with computational models (e.g., DFT) to validate experimental data .

Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?

Answer:

Contradictions often arise from impurities or solvent effects. Cross-validate using multiple techniques:

- NMR discrepancies : Use Se NMR to confirm selenium environments.

- Mass spectrometry anomalies : Employ high-resolution MS to rule out isotopic interference.

- Statistical analysis : Calculate confidence intervals for spectral peaks to identify outliers .

Advanced: What methodologies are effective for studying the thermodynamic stability of this compound in polymer matrices?

Answer:

Use differential scanning calorimetry (DSC) to measure glass transition temperatures () and thermogravimetric analysis (TGA) to assess decomposition thresholds. Pair with molecular dynamics simulations to model interactions between this compound and polymer chains. Ensure reproducibility by testing under varying humidity and oxygen levels .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Engineering controls : Use fume hoods and closed systems to limit exposure to selenium vapors.

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Emergency measures : Install eyewash stations and ensure immediate access to selenium antidotes (e.g., ascorbic acid) .